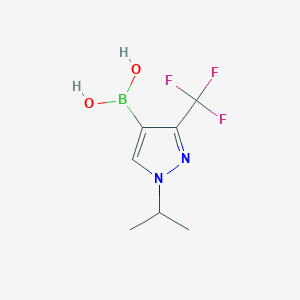

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a chemical compound with the molecular formula C7H10BF3N2O2 . It is a boronic acid derivative and is often used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid consists of a pyrazole ring substituted with an isopropyl group, a trifluoromethyl group, and a boronic acid group . The InChI string isInChI=1S/C7H10BF3N2O2/c1-4(2)13-3-5(8(14)15)6(12-13)7(9,10)11/h3-4,14-15H,1-2H3 . Physical And Chemical Properties Analysis

The molecular weight of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is 221.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 222.0787422 g/mol .Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are highly valued in organic synthesis due to their diverse biological activities. The compound can be used to synthesize various pyrazole derivatives that serve as core elements in medicinal chemistry, offering properties such as antimicrobial, antifungal, anti-inflammatory, and anticancer activities .

Antileishmanial and Antimalarial Agents

Compounds bearing the pyrazole moiety, like 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid, are known for their potent antileishmanial and antimalarial activities. They can be used to synthesize pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Inhibitors for Kinase-Related Pathways

This compound is instrumental in the synthesis of inhibitors targeting various kinase-related pathways. These include VEGF, Aurora, RHO (ROCK), Janus Kinase 2, and c-MET, which are critical in cancer and other diseases .

Phosphodiesterase 10A Inhibitors

The boronic acid ester can be utilized to create imidazo[1,2-a]pyrazine-based phosphodiesterase 10A inhibitors. These inhibitors have potential applications in treating neurological disorders such as schizophrenia and Huntington’s disease .

Histone Lysine Demethylase Inhibitors

It also serves as a precursor for synthesizing pyrido[3,4-d]pyrimidin-4-(3H)-one-based inhibitors for KDM4 and KDM5, which are part of the histone lysine demethylase families. These inhibitors are significant for epigenetic modifications involved in gene expression regulation .

Synthesis of Biologically Active Compounds

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is used as a reagent for preparing biologically active compounds, including various enzyme inhibitors and receptor modulators that have therapeutic potential .

Development of Diagnostic Agents

The compound’s derivatives can be tagged with radioactive isotopes or fluorescent markers, making them useful in the development of diagnostic agents for imaging and disease detection .

Agricultural Chemicals

In agriculture, pyrazole derivatives synthesized from this compound can be used to develop new pesticides and herbicides, contributing to crop protection and yield improvement .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a critical process in organic synthesis .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared . Its ADME properties and impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .

Action Environment

The action of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is generally environmentally benign , suggesting that it may have a low impact on the environment.

properties

IUPAC Name |

[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BF3N2O2/c1-4(2)13-3-5(8(14)15)6(12-13)7(9,10)11/h3-4,14-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFOYTQDBQEMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856836.png)

![(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2856842.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2856844.png)

![2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2856847.png)

![[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2856848.png)

![Methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856850.png)

![2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione](/img/structure/B2856851.png)

![(E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2856855.png)